

# TMC647055 Choline salt chemical structure and properties

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1149936 Get Quote

## An In-depth Technical Guide to TMC647055 Choline Salt

## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **TMC647055 choline salt**, a potent non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.

### **Chemical Structure and Properties**

TMC647055 is a macrocyclic indole derivative.[1] The choline salt form enhances its solubility and suitability for pharmaceutical development.

#### **Chemical Structure:**

While a high-resolution, peer-reviewed image of the choline salt specifically is not readily available, the structure of the active moiety, TMC647055, is well-documented.

Table 1: Chemical and Physical Properties of TMC647055



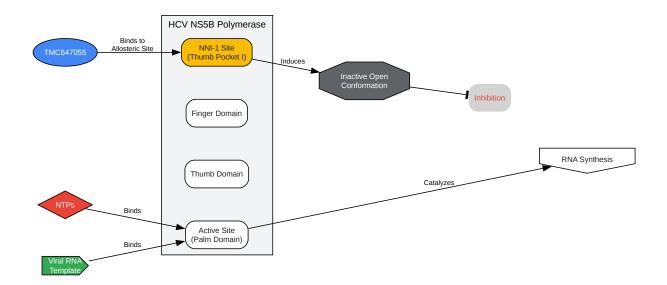
Property	Value	Source
Molecular Formula	C32H38N4O6S	PubChem
Molecular Weight	606.7 g/mol	PubChem
IUPAC Name	28-cyclohexyl-22-methoxy- 10,16-dimethyl-9,9-dioxo-13- oxa-9λ <sup>6</sup> -thia-1,8,10,16- tetrazapentacyclo[16.8.1.1 <sup>2</sup> , <sup>6</sup> .1 <sup>3</sup> , <sup>26</sup> .0 <sup>20</sup> , <sup>25</sup> ]nonacosa- 2,4,6(29),18,20(25),21,23,26(2 8)-octaene-7,17-dione	PubChem
CAS Number	1204416-97-6	PubChem
Choline Salt Molecular Formula	C37H53N5O8S	Various Suppliers
Choline Salt Molecular Weight	727.91 g/mol	Various Suppliers
Physical Form	Solid	Sigma-Aldrich
Purity	≥99.44%	Sigma-Aldrich
Storage Temperature	-20°C to -80°C	MedchemExpress, Immunomart

# Mechanism of Action: Inhibition of HCV NS5B Polymerase

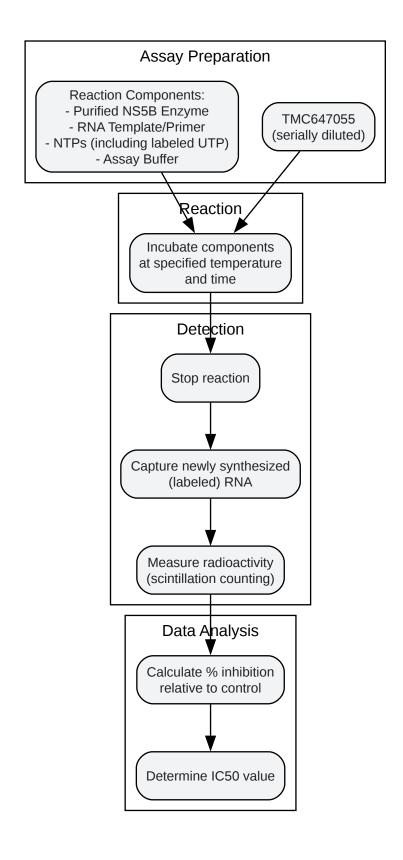
TMC647055 is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, TMC647055 binds to an allosteric site known as the "thumb pocket I" or NNI-1 site.[1] This binding site is located at the interface of the finger and thumb domains of the polymerase.[1]

Binding of TMC647055 to this site displaces a flexible loop (the  $\lambda 1$  loop), which in turn disrupts the interaction between the finger and thumb domains.[1] This locks the enzyme in an open, inactive conformation, thereby preventing the synthesis of new viral RNA.[2]

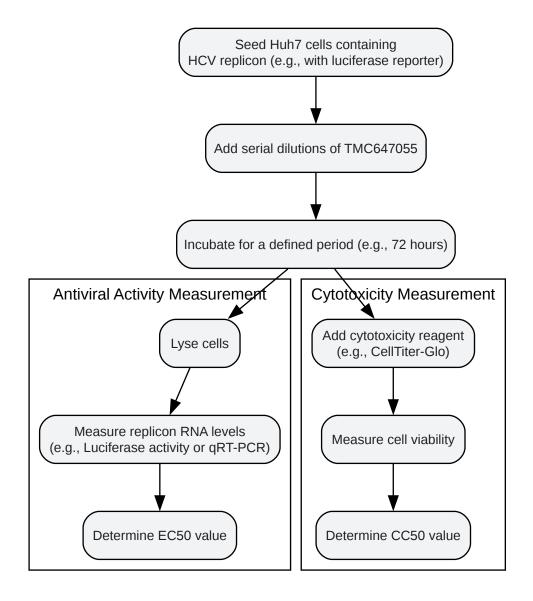












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### References

- 1. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [TMC647055 Choline salt chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149936#tmc647055-choline-salt-chemical-structure-and-properties]

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